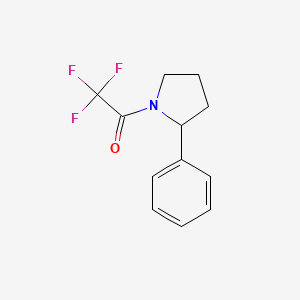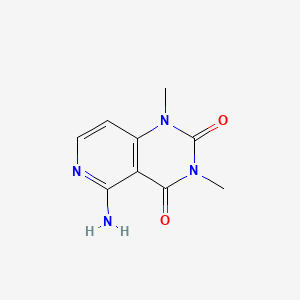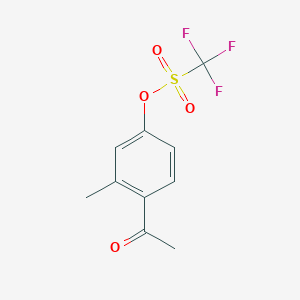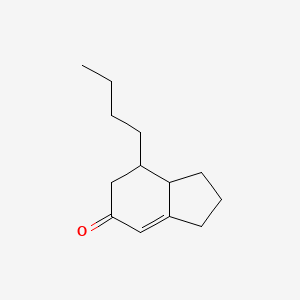
7-Butyl-1,2,3,6,7,7a-hexahydroinden-5-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Butyl-1,2,3,6,7,7a-hexahydroinden-5-one: is a chemical compound with the molecular formula C13H20O and a molecular weight of 192.3 g/mol . It is a derivative of indenone, characterized by the presence of a butyl group and a hexahydro structure, making it a unique compound in the field of organic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-Butyl-1,2,3,6,7,7a-hexahydroinden-5-one typically involves the hydrogenation of the corresponding indenone derivative. The reaction conditions often include the use of a hydrogenation catalyst such as palladium on carbon (Pd/C) under a hydrogen atmosphere . The reaction is carried out at elevated temperatures and pressures to ensure complete hydrogenation of the double bonds in the indenone ring.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow hydrogenation reactors. These reactors allow for precise control over reaction conditions, ensuring high yields and purity of the final product . The use of advanced purification techniques such as distillation and recrystallization further enhances the quality of the compound.
Análisis De Reacciones Químicas
Types of Reactions
7-Butyl-1,2,3,6,7,7a-hexahydroinden-5-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst such as iron (Fe).
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, alkanes.
Substitution: Halogenated derivatives, amines, thiols.
Aplicaciones Científicas De Investigación
7-Butyl-1,2,3,6,7,7a-hexahydroinden-5-one has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 7-Butyl-1,2,3,6,7,7a-hexahydroinden-5-one involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, modulating biochemical pathways and cellular processes . The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
Uniqueness
7-Butyl-1,2,3,6,7,7a-hexahydroinden-5-one is unique due to the presence of the butyl group and the hexahydro structure, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
72187-24-7 |
|---|---|
Fórmula molecular |
C13H20O |
Peso molecular |
192.30 g/mol |
Nombre IUPAC |
(7S,7aR)-7-butyl-1,2,3,6,7,7a-hexahydroinden-5-one |
InChI |
InChI=1S/C13H20O/c1-2-3-5-10-8-12(14)9-11-6-4-7-13(10)11/h9-10,13H,2-8H2,1H3/t10-,13+/m0/s1 |
Clave InChI |
JYVGLOXGSKZBJO-GXFFZTMASA-N |
SMILES isomérico |
CCCC[C@H]1CC(=O)C=C2[C@@H]1CCC2 |
SMILES canónico |
CCCCC1CC(=O)C=C2C1CCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


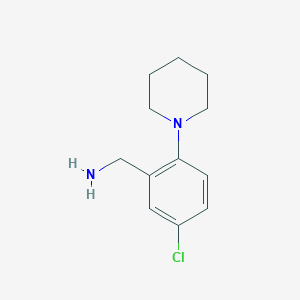
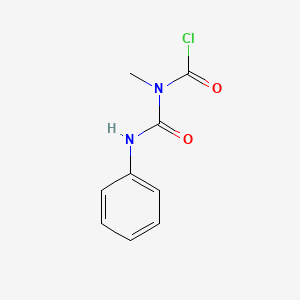
![Methyl 2-methylimidazo[1,2-a]pyridine-7-carboxylate](/img/structure/B8599378.png)
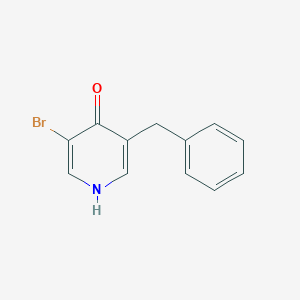
![3-[Ethyl(hydroxy)phosphoryl]propanoic acid](/img/structure/B8599398.png)
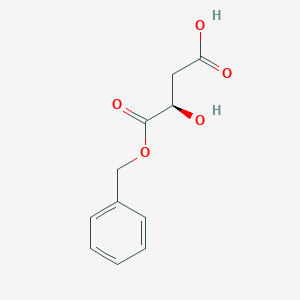
![2-Thiazolo[4,5-c]pyridin-2-yl-phenylamine](/img/structure/B8599414.png)
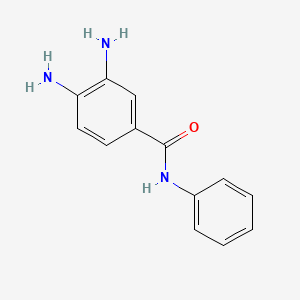
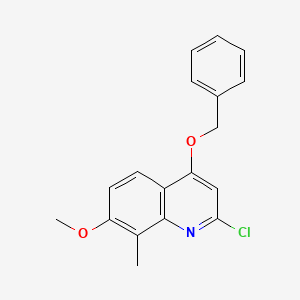
![3-(4-Iodophenoxy)-1-azabicyclo[2.2.2]octane](/img/structure/B8599469.png)

